

Pinobanksin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pinobanksin*
Cat. No.: B127045

[Get Quote](#)

An In-Depth Technical Guide to Pinobanksin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin, a naturally occurring dihydroflavonol, has garnered significant scientific interest due to its diverse pharmacological profile. Found in sources like propolis, honey, and various plants, it exhibits potent antioxidant, anti-inflammatory, antimicrobial, and anti-proliferative properties.^{[1][2]} This document provides a comprehensive technical overview of **pinobanksin**, covering its chemical structure, physicochemical properties, detailed experimental protocols for its isolation and analysis, and its role in modulating key cellular signaling pathways. The quantitative data is presented in structured tables for clarity, and critical workflows and pathways are visualized using diagrammatic representations.

Chemical Structure and Properties

Pinobanksin, systematically named (2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavanone, a class of flavonoids characterized by a three-ring structure (C6-C3-C6).^[1] ^[3] Its structure features hydroxyl groups at positions 3, 5, and 7, which are crucial for its biological activities, particularly its antioxidant and radical-scavenging capabilities.^[3]

Physicochemical Properties

The fundamental physicochemical properties of **pinobanksin** are summarized below, providing essential data for experimental design and formulation development.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₅	[3]
Molecular Weight	272.25 g/mol	[3][4]
CAS Number	548-82-3	[3][4]
Appearance	White to off-white solid	[5]
Boiling Point (est.)	570.60 °C @ 760.00 mm Hg	[6]
logP (o/w) (est.)	3.150	[6]
Solubility	DMSO: 80 mg/mL (293.85 mM)	[4]

Spectroscopic Data

Spectroscopic data are critical for the identification and structural elucidation of **pinobanksin**. The following table summarizes key spectral characteristics.

Spectroscopic Data	Value	Reference
UV (in Methanol)	λ _{max} at 292 and 330 (sh) nm	[7]
¹ H NMR (DMSO-d ₆ , δ ppm)	12.0 (s, 1H, 5-OH), 10.8 (s, 1H, 7-OH), 7.3-7.5 (m, 5H, H-2',3',4',5',6'), 6.02 (d, J=2.0 Hz, 1H, H-8), 5.95 (d, J=2.0 Hz, 1H, H-6), 5.05 (d, J=11.8 Hz, 1H, H-2), 4.55 (d, J=11.8 Hz, 1H, H-3)	
¹³ C NMR (DMSO-d ₆ , δ ppm)	197.1 (C-4), 167.5 (C-7), 164.1 (C-5), 163.0 (C-9), 138.9 (C-1'), 128.8 (C-3',5'), 128.7 (C-4'), 128.6 (C-2',6'), 100.2 (C-10), 96.5 (C-6), 95.4 (C-8), 83.9 (C-2), 72.8 (C-3)	

Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.

Biological Activity

Pinobanksin demonstrates a wide array of biological effects, making it a promising candidate for therapeutic development. Its primary activities are centered around its antioxidant and anti-inflammatory actions.

Antioxidant and Anti-inflammatory Activity

Pinobanksin is a potent antioxidant that can inhibit the peroxidation of low-density lipoproteins (LDL) and reduce alpha-tocopherol radicals.^[8] It exerts these effects through various mechanisms, including scavenging free radicals and modulating cellular antioxidant pathways.^[9] Studies have shown that **pinobanksin** can inhibit xanthine oxidase, an enzyme that generates free radicals.^[1] In lipopolysaccharide (LPS)-induced inflammatory models, **pinobanksin** has been shown to suppress the expression of pro-inflammatory cytokines, acting through the inhibition of the NF-κB signaling pathway.^{[10][11]}

Assay / Target	Activity Metric	Value	Reference
Xanthine Oxidase Inhibition	IC ₅₀	125.10 μM	[1]
DPPH Radical Scavenging	IC ₅₀	98.4 μg/mL (for 5-methyl-pinobanksin ether)	[12]
Anti-proliferative (B-cell lymphoma)	IC ₅₀	52.1 μM (14.2 μg/mL)	[1] [13]
Anti-proliferative (MCF-7, 72h)	IC ₅₀	>20 μg/mL (cytotoxicity observed starting at 15 μg/mL)	[14]
Anti-angiogenic (HUVECs, 24h)	Significant viability reduction	3.13 - 50 μg/mL	[15]

Experimental Protocols

Protocol: Isolation and Purification of Pinobanksin from Propolis

This protocol outlines a standard laboratory procedure for the extraction and isolation of **pinobanksin** from raw propolis.

1. Extraction: a. Grind raw propolis (e.g., 100 g) into a fine powder. b. Macerate the powder in 70-80% ethanol (e.g., 500 mL) at room temperature with constant agitation for 24-48 hours.[16] c. Filter the mixture through Whatman No. 1 paper to separate the ethanolic extract from the insoluble wax. d. Repeat the extraction process on the residue two more times to ensure complete extraction. e. Combine the filtered ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude propolis extract.
2. Column Chromatography (Fractionation): a. Prepare a silica gel 60 column packed in a suitable non-polar solvent (e.g., n-hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., gradients of 100:0 to 0:100 n-hexane:ethyl acetate).[17][18] e. Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3).
3. Purification and Identification: a. Combine fractions that show a similar TLC profile corresponding to a reference standard of **pinobanksin**. b. Evaporate the solvent from the combined fractions to obtain a semi-purified solid. c. Recrystallize the solid from a suitable solvent system (e.g., methanol/water) to obtain pure **pinobanksin** crystals. d. Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and High-Performance Liquid Chromatography (HPLC).[19][20]

Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of **pinobanksin**.

1. Reagent Preparation: a. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). b. Prepare a series of dilutions of **pinobanksin** in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 μ g/mL). c. Use ascorbic acid or Trolox as a positive control and prepare similar dilutions.
2. Assay Procedure: a. In a 96-well microplate, add 100 μ L of each **pinobanksin** dilution (or standard/control) to respective wells. b. Add 100 μ L of the DPPH methanolic solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance of each well at 517 nm using a microplate reader. e. Methanol plus DPPH solution serves as the negative control.
3. Data Analysis: a. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the negative control and A_{sample} is the absorbance of the **pinobanksin**/standard. b. Plot the percentage of inhibition against the concentration of **pinobanksin** to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Isolation of Pinobanksin

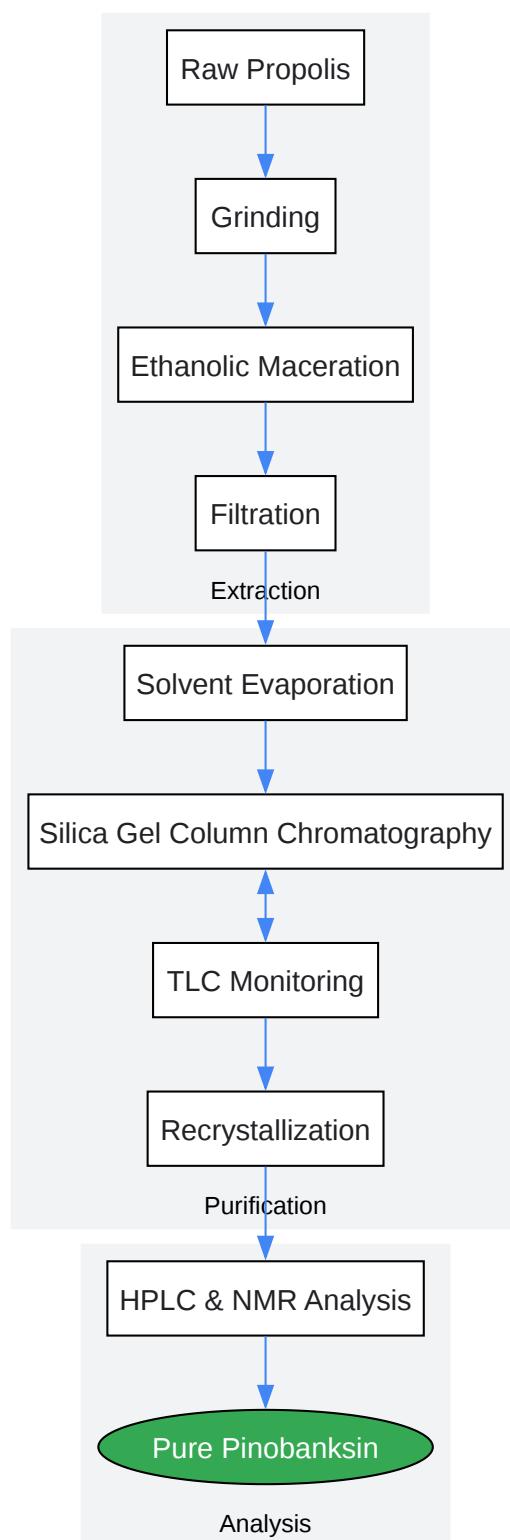


Figure 1: Experimental Workflow for Pinobanksin Isolation

[Click to download full resolution via product page](#)

Figure 1: Experimental Workflow for **Pinobanksin** Isolation

Signaling Pathway: Inhibition of NF-κB

Pinobanksin exhibits anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.

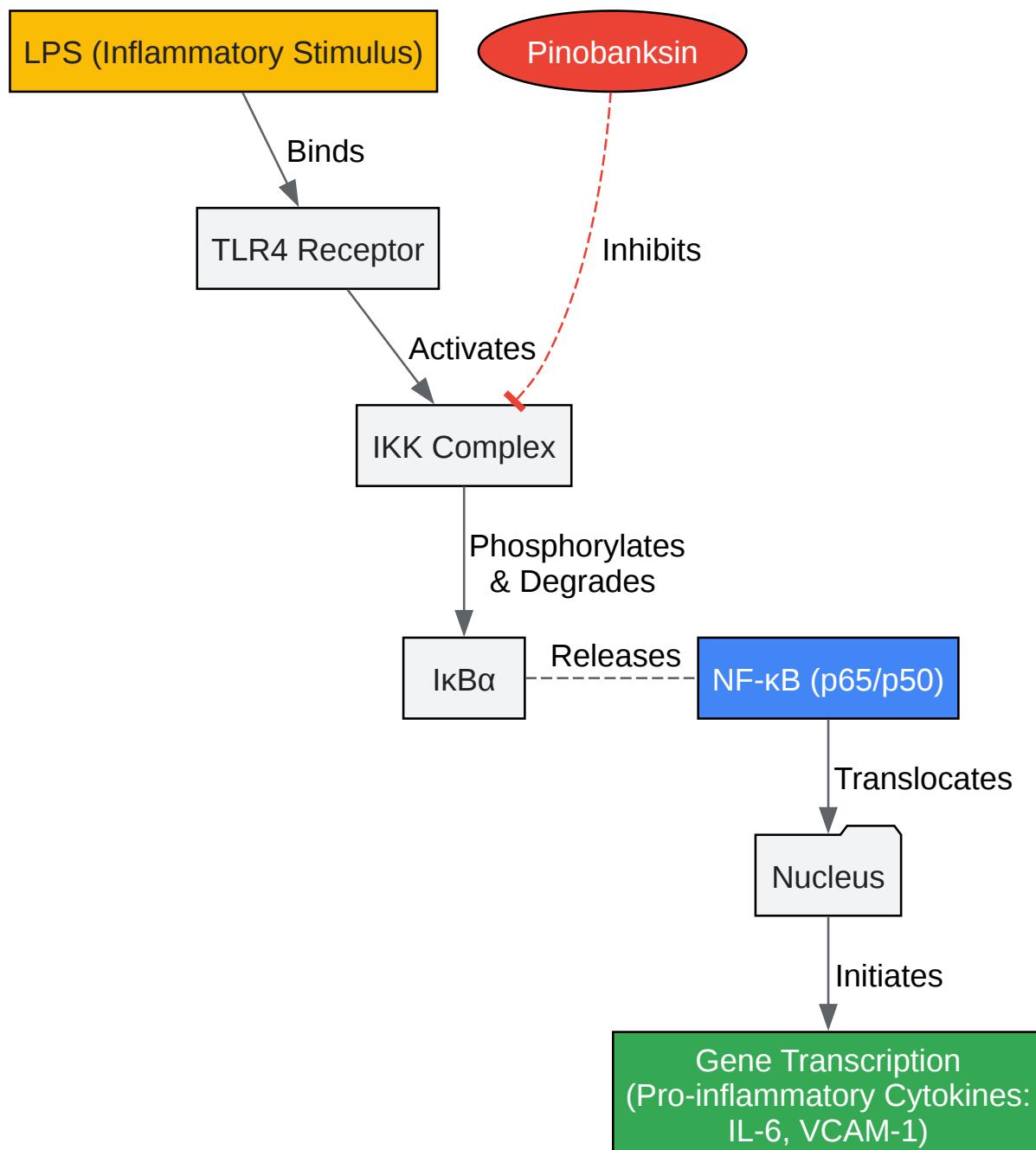


Figure 2: Pinobanksin Inhibition of the NF-κB Pathway

[Click to download full resolution via product page](#)

Figure 2: **Pinobanksin** Inhibition of the NF-κB Pathway

Conclusion

Pinobanksin is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical properties, coupled with its potent biological activities, make it a strong candidate for further investigation in drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the full potential of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action in various disease models and to optimize its bioavailability for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinobanksin | C15H12O5 | CID 73202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pinobanksin | Natural flavonoid | Antioxidant & Antitumor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pinobanksin, 548-82-3 [thegoodsentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. Pinobanksin - Wikipedia [en.wikipedia.org]
- 9. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vetdergikafkas.org [vetdergikafkas.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Pinocembrin Isolated from Mexican Brown Propolis on Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pinobanksin ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 20. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pinobanksin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127045#pinobanksin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b127045#pinobanksin-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com